molecular formula C13H23F2NO4 B12279810 Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate

Cat. No.: B12279810
M. Wt: 295.32 g/mol
InChI Key: DOKGZLJEGPJMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate typically involves the protection of an amino group with a Boc group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate is unique due to the presence of the difluoro and methyl groups, which can impart distinct chemical properties and reactivity compared to other Boc-protected compounds. These structural features can influence the compound’s behavior in various chemical reactions and its suitability for specific applications.

Properties

Molecular Formula

C13H23F2NO4

Molecular Weight

295.32 g/mol

IUPAC Name

ethyl 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C13H23F2NO4/c1-6-19-10(17)9(2)7-13(14,15)8-16-11(18)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,16,18)

InChI Key

DOKGZLJEGPJMLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(CNC(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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